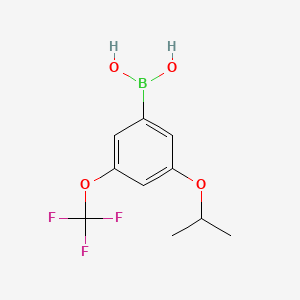

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

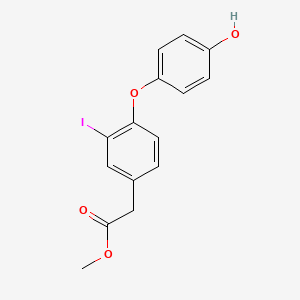

“3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256346-01-6 and a molecular weight of 264.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BF3O4 . The compound forms hydrogen-bonded dimers in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .Chemical Reactions Analysis

Boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent . The ortho isomer is the least acidic .Aplicaciones Científicas De Investigación

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : Pinacol boronic esters, which include compounds like “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid”, are valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation .

- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Synthesis of Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a precursor commonly used in the synthesis of biologically active compounds .

- Methods of Application : This compound is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

- Results or Outcomes : The specific outcomes of these syntheses would depend on the specific experimental procedures and conditions, which are not detailed in the source .

-

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : This process involves the use of palladium as a catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results or Outcomes : The specific outcomes of these syntheses would depend on the specific experimental procedures and conditions, which are not detailed in the source .

-

Synthesis of Other Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a precursor commonly used in the synthesis of other biologically active compounds .

- Methods of Application : The specific methods of application would depend on the specific experimental procedures and conditions, which are not detailed in the source .

- Results or Outcomes : The specific outcomes of these syntheses would depend on the specific experimental procedures and conditions, which are not detailed in the source .

-

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” can be used in the selection of boron reagents for Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : This process involves the use of palladium as a catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results or Outcomes : The specific outcomes of these syntheses would depend on the specific experimental procedures and conditions, which are not detailed in the source .

-

Synthesis of Other Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : “3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a precursor commonly used in the synthesis of other biologically active compounds .

- Methods of Application : The specific methods of application would depend on the specific experimental procedures and conditions, which are not detailed in the source .

- Results or Outcomes : The specific outcomes of these syntheses would depend on the specific experimental procedures and conditions, which are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBEBVLVCKJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681640 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1256346-01-6 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)